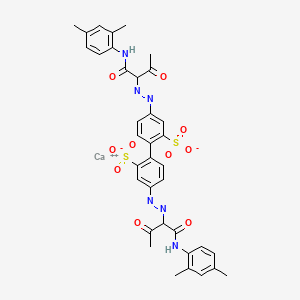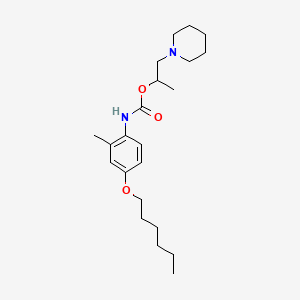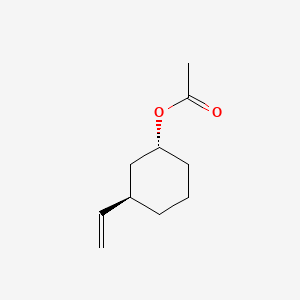
trans-3-Vinylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its vinyl group attached to a cyclohexyl ring, which is further esterified with acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Vinylcyclohexyl acetate typically involves the following steps:
Starting Material: : Cyclohexene is used as the starting material.
Hydroxylation: : Cyclohexene undergoes hydroxylation to form cyclohexanol.
Oxidation: : Cyclohexanol is then oxidized to cyclohexanone.
Vinyl Group Introduction: : The cyclohexanone is subjected to a vinyl group introduction reaction to form trans-3-vinylcyclohexanol.
Esterification: : Finally, trans-3-vinylcyclohexanol is esterified with acetic acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
trans-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol.
Substitution: : The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : trans-3-Vinylcyclohexyl aldehyde or trans-3-Vinylcyclohexyl carboxylic acid.
Reduction: : trans-3-Vinylcyclohexanol.
Substitution: : Various substituted cyclohexyl acetates.
Aplicaciones Científicas De Investigación
trans-3-Vinylcyclohexyl acetate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: : In the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which trans-3-Vinylcyclohexyl acetate exerts its effects depends on the specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
trans-3-Vinylcyclohexyl acetate is similar to other vinyl-substituted cyclohexyl acetates, such as cis-3-Vinylcyclohexyl acetate and 3-Vinylcyclohexanol acetate . its trans configuration gives it unique chemical and physical properties that distinguish it from its cis isomer and other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important reagent in organic synthesis and other fields. Understanding its preparation, reactions, and applications can help researchers and industry professionals utilize this compound effectively.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
94386-64-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
[(1R,3R)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m1/s1 |
Clave InChI |
MFFQZYIDSYOHOP-NXEZZACHSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCC[C@H](C1)C=C |
SMILES canónico |
CC(=O)OC1CCCC(C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


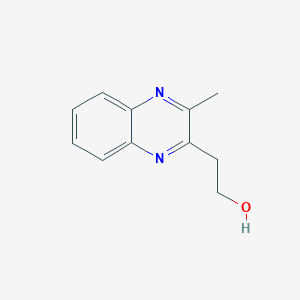
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

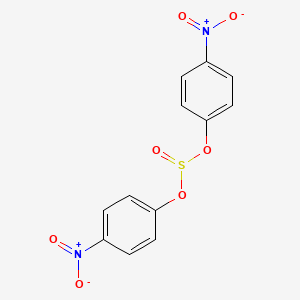
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
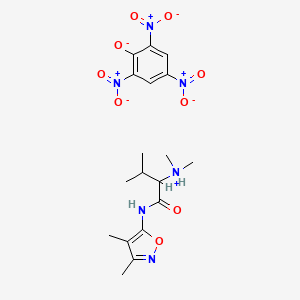
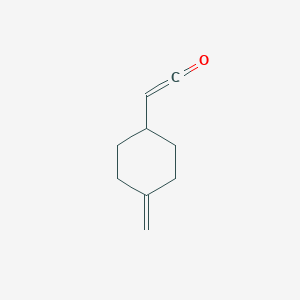
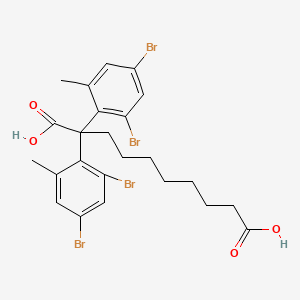
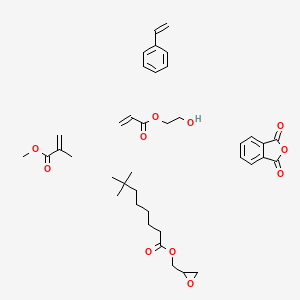
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
